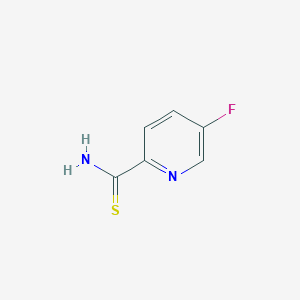

5-Fluoropyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMMVHCUSRDYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 5 Fluoropyridine 2 Carbothioamide and Its Analogues

Strategies for the Synthesis of the 5-Fluoropyridine-2-carbothioamide Core Structure

The construction of the this compound core involves the strategic formation of the pyridine-2-carbothioamide (B155194) moiety and the regioselective introduction of a fluorine atom at the C-5 position of the pyridine (B92270) ring.

Approaches to Pyridine-2-carbothioamide Moiety Construction

The synthesis of the pyridine-2-carbothioamide unit can be achieved through several established methods. A common approach involves the conversion of a corresponding pyridine-2-carbonitrile. This transformation can be effectively carried out using a thionating agent such as phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like ethanol. organic-chemistry.org The reaction of various aromatic and aliphatic nitriles with phosphorus pentasulfide has been shown to produce the corresponding thioamides in high yields under mild conditions. organic-chemistry.org

Another versatile method is the reaction of pyridine-2-carboxaldehydes with thiosemicarbazide. bohrium.com This condensation reaction proceeds readily to form the corresponding thiosemicarbazone, which can then be further manipulated or may exist in equilibrium with the cyclized form.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct functionalized pyridines. bohrium.comacsgcipr.org For instance, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, β-keto amides, and an ammonium (B1175870) source, which could be adapted for the synthesis of pyridine-2-carbothioamide derivatives. acsgcipr.orgnih.gov

A summary of common synthetic approaches to the pyridine-2-carbothioamide moiety is presented in Table 1.

| Starting Material | Reagent(s) | Product | Key Features |

| Pyridine-2-carbonitrile | P₄S₁₀, Ethanol | Pyridine-2-carbothioamide | High yields, mild conditions. organic-chemistry.org |

| Pyridine-2-carboxaldehyde | Thiosemicarbazide | Pyridine-2-thiosemicarbazone | Readily accessible starting materials. bohrium.com |

| Aldehydes, β-keto amides, Ammonium source | Various catalysts | Polysubstituted pyridines | One-pot, high efficiency. acsgcipr.orgnih.gov |

Table 1. Selected Synthetic Approaches to the Pyridine-2-carbothioamide Moiety.

Regioselective Fluorination in Pyridine Ring Synthesis

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of fluorination is influenced by the electronic properties of the pyridine ring and the choice of the fluorinating agent.

Direct C-H fluorination of pyridines can be achieved with high site-selectivity. For instance, the use of AgF₂ has been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom. acs.org However, achieving regioselectivity at the C-5 position often requires a more strategic approach, typically involving the synthesis of a pre-functionalized pyridine ring.

A common strategy involves the use of a starting material that already contains the fluorine atom or a group that can be converted to a fluorine atom. For example, the synthesis of 2-amino-5-fluoropyridine (B1271945) is a key step. This can be accomplished through a multi-step sequence starting from 2-aminopyridine, which includes nitration, reduction of the nitro group, diazotization of the resulting amino group, and a subsequent Schiemann reaction. nih.govmdpi.com An alternative route involves the diazotization of 5-amino-2-chloropyridine (B41692) followed by thermolysis in the presence of a fluoride (B91410) source. acs.org

The choice of fluorinating agent and reaction conditions plays a crucial role in the outcome of the fluorination step, as summarized in Table 2.

| Substrate | Fluorinating Agent/Method | Product | Key Features |

| 2-Acetamido-5-aminopyridine | Diazotization, Schiemann reaction | 2-Acetamido-5-fluoropyridine | Multi-step but reliable method. mdpi.com |

| 5-Amino-2-chloropyridine | Isoamyl nitrite, HBF₄, then heat | 2-Chloro-5-fluoropyridine | Good yield for the fluorination step. acs.org |

| Pyridine | AgF₂ | 2-Fluoropyridine | Direct C-H fluorination, selective for the 2-position. acs.org |

Table 2. Selected Methods for Regioselective Fluorination of Pyridine Derivatives.

Convergent and Divergent Synthesis Strategies for Target Compound

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of analogues. For example, starting from 2-chloro-5-fluoropyridine, one could first introduce the carbothioamide moiety via a nucleophilic substitution reaction with a suitable sulfur nucleophile. Subsequently, the fluorine atom could be introduced via a nucleophilic aromatic substitution if a suitable leaving group is present at the 5-position. More practically, a divergent approach would likely start from a pre-fluorinated pyridine ring, such as 5-fluoropicolinic acid or 5-fluoropicolinonitrile. From these intermediates, a variety of functional groups can be introduced at the 2-position. For instance, 5-fluoropicolinic acid can be converted to the corresponding amide and then to the thioamide. Alternatively, functionalization at other positions of the 5-fluoropyridine ring could be explored before the introduction of the carbothioamide group. epfl.ch

Derivatization and Functionalization of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially altered biological activities and physicochemical properties.

Modification at the Carbothioamide Functionality

The carbothioamide group is a versatile functional handle for derivatization. The sulfur and nitrogen atoms of the thioamide can participate in various reactions.

Alkylation and Acylation: The sulfur atom can be alkylated to form thioimidates, which are themselves useful intermediates. The nitrogen atom can be acylated or alkylated to generate N-substituted thioamides. These reactions can be used to introduce a wide variety of substituents, thereby modulating the compound's properties.

Cyclization Reactions: The carbothioamide functionality can be utilized as a building block for the construction of heterocyclic rings. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. These cyclization reactions significantly increase the structural complexity and diversity of the resulting molecules.

Conversion to Other Functional Groups: The thioamide can be converted to other functional groups such as amides, nitriles, or amidines, providing further avenues for derivatization. For instance, oxidation of the thioamide can yield the corresponding amide.

Substituent Effects on the Pyridine Ring System

The electronic properties of the this compound molecule are significantly influenced by the interplay of the electron-withdrawing fluorine atom and the carbothioamide group.

The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the pyridine ring. nih.gov This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the decreased electron density can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atom, although the 2- and 6-positions are already highly activated by the ring nitrogen. acs.org

The carbothioamide group at the 2-position also influences the reactivity of the pyridine ring. Its electronic effect is a combination of inductive and resonance effects. The reactivity of the pyridine ring can be further modulated by introducing other substituents. Electron-donating groups can increase the electron density of the ring, potentially facilitating electrophilic substitution, while additional electron-withdrawing groups would further decrease it. mdpi.comnih.gov The position of these additional substituents will also play a crucial role in directing the regioselectivity of further reactions. mdpi.com For example, the introduction of an electron-donating group at the 4- or 6-position could influence the site of subsequent electrophilic attack.

Late-Stage Functionalization and Diversification Techniques

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. For this compound, the presence of the fluorine atom and the pyridine ring offers opportunities for various LSF reactions.

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position can be displaced by a variety of nucleophiles, providing a direct route to a diverse range of analogues. This reactivity is a cornerstone of the diversification of this particular scaffold.

Key LSF strategies applicable to this compound include:

Nucleophilic Aromatic Substitution (SNAr): The C-F bond at the 5-position is the most probable site for nucleophilic attack due to the activating effect of the ring nitrogen. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce new functional groups. The reaction conditions are typically mild, making this a highly functional group tolerant method.

C-H Functionalization: While the pyridine ring is generally electron-deficient, modern catalytic methods allow for the direct functionalization of C-H bonds. For the 5-fluoropyridine core, metal-catalyzed C-H activation could potentially introduce alkyl, aryl, or other groups at available positions, though this is less common than SNAr for this specific substitution pattern.

The table below illustrates potential diversification reactions of the 5-fluoropyridine ring system based on established nucleophilic aromatic substitution methodologies.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Morpholine | 5-(Morpholin-4-yl)pyridine-2-carbothioamide | SNAr |

| This compound | Sodium Methoxide | 5-Methoxypyridine-2-carbothioamide | SNAr |

| This compound | Benzylamine | 5-(Benzylamino)pyridine-2-carbothioamide | SNAr |

| This compound | Sodium Thiophenoxide | 5-(Phenylthio)pyridine-2-carbothioamide | SNAr |

Synthesis of Metal Complexes Incorporating this compound as Ligands

Pyridine-2-carbothioamides are effective N,S-bidentate ligands, readily coordinating with a variety of transition metals to form stable complexes. The nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group act as the donor atoms. The introduction of a fluorine atom at the 5-position can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

The synthesis of these complexes typically involves the reaction of the this compound ligand with a suitable metal salt or a dimeric organometallic precursor. The choice of solvent and reaction temperature is crucial for obtaining high yields and crystalline products.

Research on the closely related ligand, N-(4-fluorophenyl)pyridine-2-carbothioamide, has demonstrated the synthesis of a range of organometallic complexes with ruthenium(II), osmium(II), rhodium(III), and iridium(III). mdpi.com These complexes are formed by reacting the ligand with the corresponding dimeric metal-halide precursors. mdpi.com The resulting complexes exhibit a characteristic coordination geometry where the ligand chelates to the metal center through the pyridine nitrogen and the thioamide sulfur.

The following table summarizes the synthesis of organometallic complexes with an analogue of this compound, highlighting the versatility of this ligand class in coordination chemistry. mdpi.com

| Ligand | Metal Precursor | Resulting Complex | Metal Center |

| N-(4-fluorophenyl)pyridine-2-carbothioamide | [RuCl2(p-cymene)]2 | [RuCl(p-cymene)(N-(4-fluorophenyl)pyridine-2-carbothioamide)]Cl | Ru(II) |

| N-(4-fluorophenyl)pyridine-2-carbothioamide | [OsCl2(p-cymene)]2 | [OsCl(p-cymene)(N-(4-fluorophenyl)pyridine-2-carbothioamide)]Cl | Os(II) |

| N-(4-fluorophenyl)pyridine-2-carbothioamide | [RhCl2(Cp)]2 | [RhCl(Cp)(N-(4-fluorophenyl)pyridine-2-carbothioamide)]Cl | Rh(III) |

| N-(4-fluorophenyl)pyridine-2-carbothioamide | [IrCl2(Cp)]2 | [IrCl(Cp)(N-(4-fluorophenyl)pyridine-2-carbothioamide)]Cl | Ir(III) |

Cp* = pentamethylcyclopentadienyl

The coordination chemistry of this compound itself is expected to follow similar principles, yielding a variety of complexes with interesting structural and electronic properties. The field remains an active area of research, with potential applications in catalysis and materials science.

Elucidation of Structure Activity Relationships Sar for 5 Fluoropyridine 2 Carbothioamide and Its Derivatives

Systematic Structural Modifications and Their Bioactivity Implications

The core structure of 5-Fluoropyridine-2-carbothioamide serves as a scaffold for systematic modifications to probe and enhance biological activity. Research into related pyridine (B92270) carbothioamide analogs demonstrates that substitutions on the pyridine ring and the carbothioamide nitrogen are pivotal in modulating their therapeutic potential, which spans anticancer, anti-inflammatory, and anti-urease activities. researchgate.net

For instance, in a series of pyridine carbothioamide analogs studied for their anti-inflammatory potential, the substitution of a methyl group at the 6-position of the pyridine ring was found to be the most favorable for activity against both cyclooxygenase (COX) isoforms and nitric oxide synthase (NOS). researchgate.net This suggests that even small alkyl substitutions can significantly influence the binding interactions within the active sites of target enzymes.

Furthermore, studies on other pyridine derivatives have shown that the introduction of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the presence of bulky groups may lead to a decrease in activity. nih.gov The strategic placement of these functional groups affects the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are crucial for target recognition and binding.

Impact of Fluorine Position and Substitution Pattern on Biological Efficacy

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance metabolic stability and improve pharmacokinetic and pharmacodynamic properties. In the context of pyridine-2-carbothioamide (B155194), the position of the fluorine atom is a key determinant of biological efficacy.

Role of the Carbothioamide Moiety in Target Recognition and Binding

The carbothioamide (-CSNH-) group is a cornerstone of the biological activity of this compound and its derivatives. This moiety is critical for coordinating with metal ions and forming key interactions with biological targets. The sulfur and nitrogen atoms of the carbothioamide group act as excellent N,S-bidentate ligands, capable of chelating metal ions within the active sites of metalloenzymes or forming stable organometallic complexes with therapeutic potential. mdpi.comnih.gov

The ability of the carbothioamide moiety to participate in hydrogen bonding is also vital for its mechanism of action. nih.gov The thioamide sulfur can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental for the specific recognition and binding to protein targets, such as enzymes or receptors. nih.gov

The importance of the carbothioamide group is further underscored when compared to its carboxamide (-CONH-) analogue. The sulfur atom in the carbothioamide is larger and more polarizable than the oxygen atom in a carboxamide, which can lead to different binding affinities and selectivities for biological targets. This difference in electronic properties and hydrogen-bonding capabilities often results in distinct pharmacological profiles.

SAR Studies of Organometallic Complexes Derived from this compound

The transformation of this compound derivatives into organometallic complexes has emerged as a powerful strategy to develop potent anticancer agents. The N,S-bidentate nature of the pyridine-2-carbothioamide ligand allows for the formation of stable complexes with various transition metals, including ruthenium (Ru), osmium (Os), rhodium (Rh), and iridium (Ir). mdpi.comnih.gov The structure-activity relationships of these complexes are determined by several factors: the choice of the metal center, the ancillary ligands attached to the metal, and the halide leaving groups.

Studies on a series of complexes with an N-(4-fluorophenyl)pyridine-2-carbothioamide ligand revealed that the metal center has a significant impact on anticancer activity. mdpi.comnih.gov Ruthenium(II) derivatives were generally found to be the most potent, regardless of the halide leaving group (e.g., Cl, Br, I). mdpi.comnih.gov When comparing isostructural complexes, the Rhodium (Rh) derivative was found to be more active than its Iridium (Ir) analogue. mdpi.comnih.gov

The ancillary ligands, such as η⁶-p-cymene or η⁵-pentamethylcyclopentadienyl (Cp*), also play a crucial role. These ligands stabilize the metal center and modulate the lipophilicity and steric properties of the entire complex, which in turn affects cellular uptake and target interaction. mdpi.com The general procedure for synthesizing these complexes involves reacting the carbothioamide ligand with a dimeric metal-halide precursor. mdpi.com

The resulting organometallic complexes exhibit significant cytotoxicity against various human cancer cell lines, with IC₅₀ values often in the low micromolar range. mdpi.com

Interactive Data Table: Antiproliferative Activity of Organometallic Complexes

| Complex | Metal Center | Ancillary Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| [Ru(cym)Cl(L)]Cl | Ruthenium (Ru) | p-cymene | HCT116 | 1.5 | mdpi.com |

| [Os(cym)Cl(L)]Cl | Osmium (Os) | p-cymene | HCT116 | 3.2 | mdpi.com |

| [Rh(Cp)Cl(L)]Cl | Rhodium (Rh) | Cp | HCT116 | 8.1 | mdpi.com |

| [Ir(Cp)Cl(L)]Cl | Iridium (Ir) | Cp | HCT116 | >50 | mdpi.com |

| [Ru(cym)Cl(L)]Cl | Ruthenium (Ru) | p-cymene | SW480 | 1.1 | mdpi.com |

| [Os(cym)Cl(L)]Cl | Osmium (Os) | p-cymene | SW480 | 2.9 | mdpi.com |

| [Rh(Cp)Cl(L)]Cl | Rhodium (Rh) | Cp | SW480 | 6.9 | mdpi.com |

| [Ir(Cp)Cl(L)]Cl | Iridium (Ir) | Cp | SW480 | >50 | mdpi.com |

Mechanistic Investigations of 5 Fluoropyridine 2 Carbothioamide Biological Actions

Enzyme Inhibition Profiles and Molecular Targets

The biological activity of many therapeutic agents is predicated on their ability to selectively inhibit specific enzymes. For 5-Fluoropyridine-2-carbothioamide, its structural features, notably the fluorinated pyridine (B92270) ring and the carbothioamide group, suggest potential interactions with a range of enzymatic targets. The following subsections detail the available research and theoretical modes of inhibition for this compound.

Phosphopantetheinyl Transferase (PPTase) Inhibition Mechanisms

Phosphopantetheinyl transferases (PPTases) are crucial enzymes in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, making them attractive targets for antimicrobial drug development. While direct mechanistic studies on this compound's interaction with PPTases are not extensively documented in current literature, the broader class of pyridine carbothioamides has shown inhibitory potential.

The proposed mechanism of action for related compounds involves the coordination of the thioamide sulfur atom with the magnesium ion in the active site of the PPTase enzyme. This interaction, coupled with hydrogen bonding between the pyridine nitrogen and amino acid residues within the active site, is thought to stabilize the inhibitor-enzyme complex, thereby blocking the binding of the natural substrate, coenzyme A. The presence of the electron-withdrawing fluorine atom on the pyridine ring of this compound could potentially enhance the acidity of the thioamide proton, facilitating its interaction with the enzyme's active site. Further research is required to elucidate the precise binding mode and inhibitory kinetics of this compound against various PPTases.

Urease Enzyme Inhibitory Modalities

Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a validated strategy for the management of infections caused by these organisms. Pyridine carboxamide and carbothioamide derivatives have been investigated as potential urease inhibitors. nih.gov

The inhibitory action of these compounds is believed to stem from the interaction of the carbothioamide or carboxamide group with the nickel ions in the urease active site. nih.gov The sulfur atom of the carbothioamide in this compound is a soft base and is expected to form a strong coordinate bond with the soft acid nickel ions, leading to competitive or non-competitive inhibition of the enzyme. Molecular docking studies on related pyridine carbothioamides have suggested that hydrogen bonding between the amide/thioamide protons and the amino acid residues lining the active site pocket further stabilizes the enzyme-inhibitor complex. nih.gov The 5-fluoro substituent on the pyridine ring may influence the electronic properties of the molecule, potentially modulating its binding affinity for the urease active site.

| Compound Derivative | IC₅₀ (µM) against Jack Bean Urease | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 | nih.gov |

| pyridine-2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | nih.gov |

This table presents the urease inhibitory activity of compounds structurally related to this compound.

Other Relevant Enzyme and Receptor Interactions (e.g., Kinases, Orexin (B13118510) Receptors)

Beyond its potential as an antimicrobial agent, the 5-fluoropyridine moiety is present in molecules targeting other physiological pathways. A notable example is the dual orexin receptor antagonist, [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096), which has been investigated for the treatment of insomnia. nih.govbohrium.com Orexin receptors are G-protein coupled receptors that regulate wakefulness. wikipedia.orgnih.gov The 5-fluoropyridine group in MK-6096 plays a crucial role in its binding to the orexin receptors, suggesting that this compound could be explored for its potential activity on these or other G-protein coupled receptors.

Furthermore, the broader class of carboxamide-containing heterocyclic compounds has been explored for kinase inhibitory activity. For instance, novel 2,4-diaminopyrimidine-5-carboxamides have been identified as inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and stress-response pathways. nih.gov While the core scaffold differs, this highlights the potential for amide and thioamide derivatives of pyridine to interact with the ATP-binding site of various kinases. The specific interactions of this compound with kinases have not been reported and warrant further investigation.

Antimicrobial Modes of Action

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The structural features of this compound suggest that it may exert its antimicrobial effects through multiple pathways.

Elucidation of Antibacterial Mechanisms

The antibacterial potential of compounds containing a 5-fluoropyridine ring has been demonstrated in studies of novel oxazolidinone derivatives. nih.gov These synthetic compounds exhibited activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov The mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis at the initiation phase. nih.gov While this compound does not belong to the oxazolidinone class, the presence of the 5-fluoropyridine moiety suggests that it could interfere with essential bacterial processes.

Antifungal Activity and Cellular Disruption

The antifungal activity of pyridine carbothioamide derivatives has been documented. For instance, a series of 4-alkylthiopyridine-2-carbothioamides displayed in vitro activity against various fungal species, including Candida and Aspergillus species. nih.gov The antifungal effect of these compounds is thought to be related to their lipophilicity, which allows them to penetrate the fungal cell membrane and disrupt its integrity or interfere with essential cellular processes. nih.gov

The presence of a fluorine atom in this compound is also significant, as fluorinated compounds are well-known for their antifungal properties. For example, 5-fluorocytosine (B48100) and 5-fluorouracil (B62378) are converted within fungal cells into metabolites that inhibit DNA and RNA synthesis. mdpi.com The metabolic fate of this compound in fungal cells is unknown, but it is plausible that it could be metabolized to active species that disrupt nucleic acid or protein synthesis. Alternatively, it may act on the fungal cell membrane, leading to increased permeability and cell death, a mechanism observed for other antifungal agents. mdpi.com Studies on 5-fluorouridine (B13573) have shown it can inhibit biofilm formation and reduce the virulence of Candida species. mdpi.comnih.gov

Molecular Recognition and Ligand-Target Binding Dynamics

The biological activity of a compound is intrinsically linked to its ability to recognize and bind to specific molecular targets, such as proteins or enzymes. This recognition is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For pyridine carbothioamide derivatives, the pyridine ring and the carbothioamide group are key pharmacophoric features that dictate their binding orientation and affinity.

Insights from Analog Studies: Urease Inhibition

Research into pyridine carbothioamide derivatives has identified them as potential inhibitors of urease, a metalloenzyme crucial for the survival of various pathogenic bacteria. nih.gov A study on a series of these compounds, including 5-chloropyridine-2-yl-methylene hydrazine carbothioamide, revealed significant inhibitory activity. nih.gov Molecular docking simulations, a computational method used to predict the binding mode of a ligand to a protein, have been instrumental in elucidating the potential interactions at the atomic level. nih.govmdpi.com

These studies suggest that the pyridine nitrogen and the sulfur and nitrogen atoms of the carbothioamide group are critical for coordinating with the nickel ions in the urease active site. mdpi.com Furthermore, the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within the binding pocket, further stabilizing the ligand-target complex. mdpi.com The specific substitutions on the pyridine ring have been shown to significantly influence the inhibitory potency, indicating their role in modulating the binding affinity. mdpi.com For instance, the presence of an electron-withdrawing group like chlorine at the 5-position of the pyridine ring in an analog resulted in potent urease inhibition. mdpi.com This suggests that the fluorine atom in this compound could similarly influence its binding characteristics through electronic effects and potential halogen bonding.

Insights from Analog Studies: Anti-inflammatory Activity

In the context of anti-inflammatory research, pyridine carbothioamide analogs have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase. nih.govtandfonline.com Molecular docking studies of these analogs have indicated favorable binding modes within the active sites of these enzymes. nih.govtandfonline.comresearchgate.net

The interactions are predicted to involve hydrogen bonding between the carbothioamide moiety and polar amino acid residues, as well as hydrophobic interactions between the pyridine ring and non-polar regions of the enzyme's active site. The specific binding orientation and the network of interactions determine the inhibitory selectivity and potency of the compound. While these findings are for analogs, they provide a plausible framework for how this compound might engage with similar biological targets.

Interactive Data Table: In Vitro Anti-inflammatory Activity of Pyridine Carbothioamide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on pyridine carbothioamide analogs, demonstrating their in vitro anti-inflammatory activity. nih.govresearchgate.net

| Compound | IC50 (µM) |

| Compound R2 | Not specified as lowest |

| Compound R3 | 23.15 ± 4.24 |

| Compound R6 | 10.25 ± 0.0 |

This data is from a study on pyridine carbothioamide analogs and not directly on this compound. The specific structures of compounds R2, R3, and R6 were not detailed in the provided search results.

Computational and Theoretical Approaches for 5 Fluoropyridine 2 Carbothioamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov For 5-Fluoropyridine-2-carbothioamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), can predict key structural parameters and the distribution of electron density across the molecule. figshare.com

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing data on bond lengths and angles. The electronic characterization includes the calculation of Mulliken atomic charges and the Molecular Electrostatic Potential (MESP) map. The MESP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the sulfur and nitrogen atoms of the carbothioamide group are expected to be electron-rich regions, while the hydrogen atoms of the amine group would be electron-poor.

Table 1: Theoretical DFT-Calculated Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Optimized Geometry | ||

| C-F Bond Length | The distance between the Carbon and Fluorine atoms on the pyridine (B92270) ring. | ~1.35 Å |

| C=S Bond Length | The double bond distance between Carbon and Sulfur in the carbothioamide group. | ~1.68 Å |

| Pyridine Ring C-N Bond Angles | The angles within the pyridine ring involving the Nitrogen atom. | ~117° - 122° |

| Electronic Properties | ||

| Mulliken Charge on S | The partial charge on the Sulfur atom. | Highly Negative |

| Mulliken Charge on F | The partial charge on the Fluorine atom. | Highly Negative |

Note: The values in this table are illustrative, based on typical results from DFT calculations on similar heterocyclic compounds, and represent the type of data generated.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn From these energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. mdpi.com

Table 2: Predicted FMO Properties and Global Reactivity Descriptors for this compound

| Parameter | Formula | Description | Predicted Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | ~ 4.7 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | ~ 2.35 eV |

Note: These values are representative examples for demonstrating the output of FMO analysis.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.gov For this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues of a target protein, for instance, a kinase or an enzyme like carbonic anhydrase. nih.govtandfonline.com The results are often quantified by a docking score, which estimates the binding free energy; more negative scores indicate stronger binding. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of intermolecular interactions observed in the static docking pose. mdpi.com A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD plot over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains stably bound within the receptor's active site. researchgate.net

Table 3: Illustrative Molecular Docking and MD Simulation Results for a this compound-Protein Complex

| Parameter | Description | Example Finding |

|---|---|---|

| Molecular Docking | ||

| Binding Affinity | Estimated free energy of binding (in kcal/mol). | -8.5 kcal/mol |

| Hydrogen Bonds | Key H-bond interactions with amino acid residues. | Amine (NH₂) group with ASP 120; Pyridine N with LYS 75 |

| Hydrophobic Interactions | Interactions with nonpolar residues. | Pyridine ring with PHE 150, LEU 88 |

| Molecular Dynamics | ||

| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms over time. | Stable fluctuation below 2.0 Å after initial equilibration. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. bio-hpc.eumdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogs. nih.gov

To build a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, electronic, and quantum-chemical descriptors. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR), are then used to generate an equation that links the descriptors to the observed activity. researchgate.net The predictive power and robustness of the resulting model are evaluated using statistical metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov

A hypothetical QSAR model for anti-inflammatory activity might look like: pIC₅₀ = 0.75 * (LogP) - 0.21 * (TPSA) + 1.5 * (Dipole_Moment) + 2.1

This equation would suggest that higher lipophilicity (LogP) and dipole moment contribute positively to the anti-inflammatory activity, while a larger topological polar surface area (TPSA) is detrimental.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Mechanistic Insights

In the process of drug development, it is crucial to assess the pharmacokinetic profile of a compound, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). neotridentglobal.com In silico tools can predict these properties early in the discovery phase, helping to identify candidates with favorable drug-like characteristics and avoiding costly late-stage failures. mdpi.com

For this compound, various ADME parameters can be computationally estimated. These predictions provide mechanistic insights into how the compound might behave in a biological system. For instance, predictions of gastrointestinal absorption and blood-brain barrier penetration are critical for determining potential routes of administration and central nervous system activity. nih.gov Predictions related to metabolism, such as the inhibition of cytochrome P450 (CYP) enzymes, are important for assessing the potential for drug-drug interactions. mdpi.com

Table 4: Predicted ADME Properties for this compound

| Property | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | > 90% | High probability of being well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Likely does not cross into the central nervous system. |

| Plasma Protein Binding (PPB) | ~ 85% | Moderate binding to plasma proteins, affecting free drug concentration. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by this major enzyme. |

| Excretion | Aqueous Solubility (LogS) | -3.5 | Moderately soluble, which can influence absorption and excretion. |

Note: The data presented are illustrative and represent typical outputs from ADME prediction software like SwissADME or pkCSM.

Advanced Research Applications and Future Directions for 5 Fluoropyridine 2 Carbothioamide

Development as Chemical Probes and Pharmacological Tools

The development of chemical probes is crucial for elucidating the roles of specific proteins in complex biological systems. These small molecules are designed to interact with a particular target, enabling its study within a native cellular environment. While specific probes based on 5-Fluoropyridine-2-carbothioamide are not yet widely reported, its structural components suggest a strong potential for such applications.

The thioamide group can act as a bioisostere for an amide, potentially offering different binding kinetics and metabolic stability. Furthermore, the pyridine (B92270) ring provides a scaffold that can be readily modified to enhance target specificity and affinity. The fluorine atom can introduce favorable properties such as increased metabolic stability and enhanced binding interactions through fluorine-specific contacts.

The general workflow for developing a chemical probe from a lead compound like this compound would involve:

Target Identification: Identifying a specific protein of interest where the compound shows inhibitory or modulatory activity.

Affinity and Selectivity Optimization: Synthesizing analogs to improve binding to the target protein while minimizing off-target effects.

Functionalization: Incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) tag, to allow for visualization or pull-down experiments. This is often achieved by adding a reactive handle to a part of the molecule that does not interfere with target binding.

Potential in Radiopharmaceutical Chemistry and Molecular Imaging

The introduction of a fluorine atom in this compound makes it an attractive candidate for the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The radioisotope Fluorine-18 (¹⁸F) is a widely used positron emitter due to its favorable decay characteristics, including a relatively short half-life of 109.8 minutes and low positron energy.

The process of developing an ¹⁸F-labeled PET tracer from this compound would involve replacing the stable fluorine atom with ¹⁸F. This is typically achieved through nucleophilic substitution on a suitable precursor molecule. The resulting radiotracer could then be used to non-invasively visualize and quantify the distribution of its biological target in vivo. This has significant implications for disease diagnosis, staging, and monitoring treatment response.

For instance, if this compound were found to selectively target a protein overexpressed in tumors, an ¹⁸F-labeled version could allow for the precise localization of those tumors and any metastases. nih.gov Research on other fluorinated pyridine compounds has demonstrated the feasibility of this approach for labeling peptides and other molecules for PET imaging. nih.gov

Strategies for Addressing Biological Resistance Mechanisms

While specific resistance mechanisms to this compound have not been documented due to its limited study, insights can be drawn from the well-characterized resistance mechanisms to the structurally related anticancer drug, 5-Fluorouracil (B62378) (5-FU). nih.gov Understanding these potential resistance pathways is crucial for the future development of this compound or its derivatives as therapeutic agents.

Potential mechanisms of resistance that could apply to this compound include:

Altered Drug Metabolism: Changes in the activity of enzymes that activate or inactivate the compound. oaepublish.com

Target Alterations: Mutations or overexpression of the target protein that reduce the binding affinity of the drug. oaepublish.com

Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell. nih.gov

Dysregulation of Cell Death Pathways: Alterations in apoptotic or autophagic pathways that allow cancer cells to evade drug-induced cell death. nih.govnih.gov

Strategies to overcome such resistance could involve:

Combination Therapy: Using this compound in conjunction with other drugs that target different pathways.

Development of Analogs: Designing new derivatives that are less susceptible to resistance mechanisms. For example, modifying the structure to evade recognition by efflux pumps.

Modulation of Resistance Pathways: Co-administering agents that inhibit resistance-conferring proteins, such as ABC transporter inhibitors.

| Potential Resistance Mechanism | Strategy to Address Resistance |

| Altered drug metabolism | Combination therapy with metabolic modulators |

| Target protein mutations | Development of next-generation inhibitors with broader target engagement |

| Increased drug efflux | Co-administration of efflux pump inhibitors |

| Dysregulation of apoptosis | Combination with pro-apoptotic agents |

Emerging Paradigms in Rational Drug Design and Development

The principles of rational drug design are central to unlocking the full potential of this compound. This approach relies on a detailed understanding of the three-dimensional structure of the biological target to design molecules that bind with high affinity and selectivity.

Key strategies in the rational design and development of derivatives of this compound include:

Structure-Based Drug Design (SBDD): If the crystal structure of the target protein is known, computational docking studies can be used to predict how this compound and its analogs bind. This information can guide the synthesis of new derivatives with improved binding characteristics.

Fragment-Based Drug Discovery (FBDD): Smaller chemical fragments can be screened for binding to the target protein. Promising fragments can then be grown or linked together to create more potent lead compounds. The fluoropyridine or carbothioamide moieties of the title compound could serve as starting points in an FBDD campaign.

Introduction of Fluorine: The strategic placement of fluorine atoms can modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. nih.gov Further fluorination or substitution on the pyridine ring of this compound could lead to analogs with enhanced pharmacological profiles.

The synthesis and biological evaluation of various fluorinated pyridine and oxindole (B195798) derivatives have demonstrated the utility of these approaches in discovering potent enzyme inhibitors. nih.gov

| Drug Design Strategy | Application to this compound |

| Structure-Based Drug Design | Guiding modifications to improve target binding based on a known protein structure. |

| Fragment-Based Drug Discovery | Using the fluoropyridine or carbothioamide fragments as starting points for building more potent inhibitors. |

| Strategic Fluorination | Modifying the compound with additional fluorine atoms to enhance metabolic stability and binding affinity. |

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoropyridine-2-carbothioamide, and what critical reaction parameters influence yield and purity?

The synthesis of this compound typically involves halogenation and thioamide formation. For fluoropyridine derivatives, a common approach is nucleophilic aromatic substitution (SNAr) using a fluorinating agent (e.g., KF or CsF) on chlorinated precursors. Thioamide groups can be introduced via reaction with thiourea or Lawesson’s reagent under anhydrous conditions. Critical parameters include:

- Temperature : Reactions often require reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance fluorination efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : The fluorine atom induces splitting in adjacent protons (e.g., J~4–8 Hz for H-3/H-6 in pyridine).

- ¹³C NMR : Fluorine coupling (JC-F ≈ 250 Hz) is observed for the C-5 position.

- IR Spectroscopy : Thioamide C=S stretch appears at ~1200–1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion peaks (M+H⁺) confirm molecular weight, while fragmentation patterns validate the thioamide group.

Cross-referencing with X-ray crystallography (e.g., SHELX refinement) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound when using different refinement software?

Discrepancies may arise from variations in software algorithms (e.g., SHELXL vs. WinGX). To mitigate:

- Cross-Validation : Refine the same dataset using multiple programs (e.g., SHELX for small-molecule refinement and WinGX for graphical analysis).

- Parameter Tuning : Adjust thermal displacement parameters (ADPs) and hydrogen-bonding constraints iteratively.

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, which are common in fluorinated heterocycles .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving halogenated intermediates?

- Intermediate Stability : Protect thioamide groups during halogenation (e.g., using Boc protection for amines).

- Catalyst Selection : For Suzuki-Miyaura couplings (e.g., to introduce aryl groups), Pd(PPh₃)₄ in THF/water mixtures improves cross-coupling efficiency.

- Solvent Effects : Use high-boiling solvents (e.g., toluene) for SNAr reactions to minimize side products.

Yield optimization often requires Design of Experiments (DoE) to balance temperature, stoichiometry, and reaction time .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Contradictions may stem from assay conditions or impurity profiles. Methodological solutions include:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Dose-Response Curves : Perform IC50/EC50 assays in triplicate with positive controls (e.g., cisplatin for cytotoxicity).

- Structural Confounders : Compare crystallographic data (e.g., ORTEP-3 visualization) to rule out polymorphic effects .

Methodological Guidelines

Q. Experimental Design for Studying Structure-Activity Relationships (SAR) in this compound Analogues

- Variable Selection : Systematically modify substituents at C-2 (thioamide) and C-5 (fluorine).

- Control Groups : Include unfluorinated and non-thioamide analogues.

- Data Analysis : Use multivariate regression (e.g., PLS in R) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. Best Practices for Handling Air-Sensitive Intermediates in this compound Synthesis

- Schlenk Techniques : Conduct reactions under argon/nitrogen using flame-dried glassware.

- Quenching : Add intermediates to degassed ethanol to prevent oxidation.

- Storage : Store products in amber vials with molecular sieves at –20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.